1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include chlorinated aromatic compounds, methoxy-substituted aromatic compounds, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions can be used to form larger, more complex molecules by combining the compound with other reactants.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can be compared with other quinazoline derivatives, such as:
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE: This compound has a similar structure but with a bromine atom instead of a chlorine atom, which may result in different biological activities and reactivity.
1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE: The presence of a methoxy group instead of a chlorine atom can significantly alter the compound’s properties and applications.
1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE: The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable alternative for certain applications.
These comparisons highlight the uniqueness of 1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE and its potential advantages over similar compounds.
Properties
Molecular Formula |
C24H19ClN2O5 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C24H19ClN2O5/c1-31-21-12-11-17(13-22(21)32-2)27-23(29)18-5-3-4-6-19(18)26(24(27)30)14-20(28)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3 |
InChI Key |
LQTCXGARQJGSTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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